(Trifluoromethoxy)acetic acid methyl ester, 97%

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

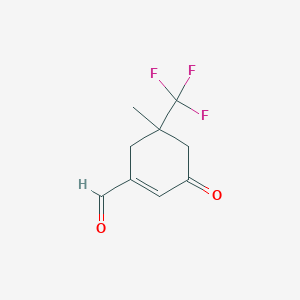

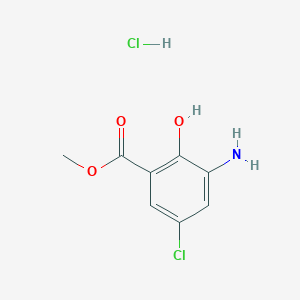

(Trifluoromethoxy)acetic acid methyl ester, or TFMA, is an organic compound that is widely used in scientific research. It is a versatile compound that is used in various lab experiments and is known for its unique properties.

科学的研究の応用

Esterification Processes

One area of interest is the esterification of acetic acid to methyl acetate, a reaction that can be catalyzed by activated TiO2 under UV light at ambient temperature. This process highlights the potential for using "(Trifluoromethoxy)acetic acid methyl ester, 97%" in synthesizing methyl acetate through environmentally friendly methods. The use of UV light and TiO2 nanoparticles presents a low-energy route for esterification, with the catalyst demonstrating efficiency even after multiple reaction cycles (Verma et al., 2017).

Synthesis of Hydroxyfatty Esters

Another application is in the synthesis of hydroxyfatty esters through a sequential combination of epoxidation and hydrogenolysis. This process underscores the importance of solvent selection to avoid incompatibilities and impurities, which can significantly impact the yield of hydroxystearates from methyl oleate. The research demonstrates how solvents like isobutyl acetate can overcome these challenges, providing an efficient method for producing hydroxystearates with high yield (Dorado et al., 2021).

Catalytic Esterification of Glycerol

The esterification of glycerol with acetic acid using nitrogen-based Brønsted-acidic ionic liquids has also been explored. This process is particularly relevant for producing value-added products like mono, di, and triacetins, which have applications as fuel additives. The study identifies N-methyl-2-pyrrolidinium hydrogen sulfate as a highly active and cost-effective catalyst, optimizing the production of triacetin and contributing to the sustainability of the biorefinery concept (Keogh et al., 2019).

Supercritical Methyl Acetate Method for Biodiesel Production

Research into the supercritical methyl acetate method for biodiesel production from triglycerides has demonstrated the potential of "(Trifluoromethoxy)acetic acid methyl ester, 97%" in this field. This process, which produces fatty acid methyl esters (FAMEs) and triacetin, highlights a glycerol-free approach to biodiesel production. The optimization of reaction conditions to achieve high yields of biodiesel further illustrates the applicability of this compound in renewable energy sources (Campanelli et al., 2010).

作用機序

Target of Action

Trifluoromethoxy-acetic acid methyl ester, also known as Methyl (trifluoromethoxy)acetate, is a compound that plays a significant role in the field of organic synthesis . The primary targets of this compound are carbon-centered radical intermediates . These intermediates are crucial in various chemical reactions, particularly in the trifluoromethylation process .

Mode of Action

The compound interacts with its targets through a process known as trifluoromethylation . This process involves the addition of a trifluoromethyl group to carbon-centered radical intermediates . The trifluoromethylation process is a key step in many chemical reactions, especially in the synthesis of pharmaceuticals, agrochemicals, and materials .

Biochemical Pathways

It is known that the compound plays a role in the protodeboronation of pinacol boronic esters . This process is a part of the hydromethylation sequence, which is used in the synthesis of various organic compounds .

Result of Action

The molecular and cellular effects of Trifluoromethoxy-acetic acid methyl ester’s action are primarily observed in the context of organic synthesis. The compound’s ability to undergo trifluoromethylation with carbon-centered radical intermediates enables the formation of new carbon-carbon bonds . This is a crucial step in the synthesis of a wide range of compounds, including pharmaceuticals, agrochemicals, and materials .

生化学分析

Biochemical Properties

The biochemical properties of Trifluoromethoxy-acetic acid methyl ester are not fully understood yet. It is known that the trifluoromethoxy group is finding increased utility as a substituent in bioactives . The trifluoromethoxy group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .

Molecular Mechanism

The molecular mechanism of action of Trifluoromethoxy-acetic acid methyl ester is not fully understood. It is known that the trifluoromethoxy group can participate in various chemical reactions

特性

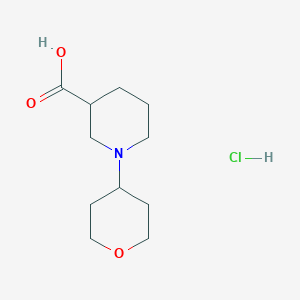

IUPAC Name |

methyl 2-(trifluoromethoxy)acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5F3O3/c1-9-3(8)2-10-4(5,6)7/h2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHRXNEBBBAMXSK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)COC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5F3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(2-Chloro-5-nitro-phenyl)-5-methyl-[1,2,4]oxadiazole](/img/structure/B6350316.png)

![[2-(Biphenyl-4-yloxy)-5-(trifluoromethyl)phenyl]amine hydrochloride](/img/structure/B6350354.png)